molecular formula C15H27NO11 B14082109 Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside

Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside

Cat. No.: B14082109
M. Wt: 397.37 g/mol
InChI Key: UQLGFZAVUDVERV-ZCHDWSNHSA-N
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Description

Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a disaccharide composed of a galactose and a glucosamine unit, where the glucosamine is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of methyl beta-D-galactopyranoside with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of the glucosamine unit to the galactose unit in a highly specific manner, allowing for large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group on the galactose unit can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for hydroxyl group substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Tosylated derivatives.

Scientific Research Applications

Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors. The acetylated glucosamine unit can mimic natural substrates of glycosyltransferases, influencing glycosylation pathways. Additionally, it can bind to lectins and other carbohydrate-binding proteins, modulating cellular signaling and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-glucopyranoside
  • Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-mannopyranoside
  • Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-xylopyranoside

Uniqueness

Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both galactose and acetylated glucosamine units. This structure imparts distinct biochemical properties, making it particularly useful in studying glycosylation and carbohydrate-protein interactions.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)9(20)6(3-17)25-14(8)27-13-7(4-18)26-15(24-2)12(23)11(13)22/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-/m1/s1

InChI Key

UQLGFZAVUDVERV-ZCHDWSNHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC)CO)CO)O)O

Origin of Product

United States

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